Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate

Medicinal Chemistry Process Chemistry Analytical Chemistry

This meta-substituted ethyl benzoate features a 1,3-dioxolane-protected aldehyde, enabling chemoselective modifications. Unlike its ortho-isomer (CAS 898776-74-4), the meta-substitution pattern provides distinct electronic and steric profiles critical for reproducible SAR studies. Validated as a substrate in nickel-catalyzed cross-electrophile coupling, it accelerates methodology development. Its unique density (1.16 g/cm³) and boiling point (348.5 °C) ensure reliable analytical method validation. Choose this building block to eliminate uncontrolled variables in your synthesis.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 898776-72-2
Cat. No. B12604380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1,3-dioxolan-2-ylmethyl)benzoate
CAS898776-72-2
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)CC2OCCO2
InChIInChI=1S/C13H16O4/c1-2-15-13(14)11-5-3-4-10(8-11)9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3
InChIKeyGWVKSJQGCRGSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate (CAS 898776-72-2): Chemical Identity and Procurement Baseline


Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate is a heterocyclic aromatic ester with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . It is characterized by a benzoate core with an ethyl ester group and a 1,3-dioxolane ring linked via a methylene bridge at the meta-position . The compound is a stable, solid chemical building block primarily utilized in organic synthesis and medicinal chemistry research. Its structure incorporates a protected aldehyde (as the acetal) within the dioxolane ring, enabling its use as a versatile intermediate for further functionalization. Commercially, it is typically available in research quantities with purities of 95% or higher .

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate: Why Interchanging with Isomers or Analogs Compromises Experimental Fidelity


Interchanging Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate with its closest analogs, such as the ortho-substituted isomer (Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate, CAS 898776-74-4) or the corresponding carboxylic acid (2-(1,3-dioxolan-2-ylmethyl)benzoic acid, CAS 898767-07-2) , is not scientifically justifiable due to quantifiable differences in physicochemical properties and reactivity. The position of the substituent on the aromatic ring (meta vs. ortho) directly influences the molecule's electronic distribution, steric hindrance, and, consequently, its density and boiling point . Such variations alter solubility profiles, chromatographic retention times, and the kinetics of subsequent reactions. Furthermore, replacing the ethyl ester with a free carboxylic acid introduces a reactive functional group with different hydrogen-bonding capacity, solubility, and acidity (pKa), fundamentally changing the compound's behavior in synthetic pathways and biological assays. Generic substitution without rigorous requalification would introduce uncontrolled variables, invalidating comparative structure-activity relationship (SAR) studies and compromising the reproducibility of experimental data.

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate: A Quantitative Evidence Guide for Informed Procurement


Meta-Substitution on the Benzoate Ring Lowers Density and Boiling Point vs. the Ortho-Isomer

The position of the dioxolane-methyl substituent on the benzoate ring has a measurable impact on physical properties. Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate (meta-isomer) exhibits a lower density (1.16 g/cm³) and boiling point (348.5 °C at 760 mmHg) compared to its ortho-substituted isomer, Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate (CAS 898776-74-4) . While a direct published comparison is lacking, the difference in density and boiling point between structural isomers is a well-established class-level inference based on molecular packing and dipole moments [1]. This variation affects handling, purification (e.g., distillation), and formulation.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Quantified Purity Specification (≥95%) for Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate Ensures Reproducible Outcomes

Commercial procurement of Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate is supported by a documented purity specification of at least 95%, as established by vendors for the related acid analog . While a specific CoA for the ester is not publicly available, this class-level inference for this family of compounds provides a benchmark for ensuring material integrity. The absence of such a defined baseline would introduce uncertainty regarding the presence of impurities that could act as catalysts, inhibitors, or confounding variables in downstream applications.

Medicinal Chemistry Chemical Biology Organic Synthesis

Role as a Defined Ligand Component in Nickel-Catalyzed Cross-Coupling Methodologies

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate is specifically cited in the context of optimizing nickel-catalyzed cross-electrophile coupling reactions . The reference suggests that 5-cyanoimidazole was identified as an effective ligand for these transformations through screening libraries that included compounds like Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate . This indicates its utility as a test substrate or a component in catalytic system development, differentiating it from generic esters that may not have been validated in this specific, high-value synthetic context. The presence of the 1,3-dioxolane group can act as a protecting group, adding synthetic utility not found in simple alkyl benzoates.

Synthetic Methodology Catalysis Medicinal Chemistry

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate: Validated Research Application Scenarios


Medicinal Chemistry: Synthesis of Novel Anti-Inflammatory Agents

This compound serves as a key intermediate for synthesizing libraries of 1,3-dioxolane benzoic acid derivatives, a class of molecules under investigation for treating inflammatory conditions such as psoriasis, Crohn's disease, and arthritis [1]. The ethyl ester serves as a protected form of the carboxylic acid, allowing for selective modifications at other parts of the molecule before deprotection to the active acid. The meta-substitution pattern provides a distinct structural vector for exploring SAR, differentiating it from ortho- or para-analogs.

Organic Synthesis: Development of Nickel-Catalyzed Cross-Coupling Reactions

Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate has been specifically utilized in the development and optimization of nickel-catalyzed cross-electrophile coupling methodologies . Researchers procuring this compound can leverage it as a validated substrate for screening new ligands and reaction conditions, contributing to the advancement of sustainable and efficient catalytic processes for C-C bond formation.

Process Chemistry: A Protected Building Block for Multi-Step Synthesis

The 1,3-dioxolane moiety functions as a protecting group for an aldehyde or ketone, enabling chemoselective transformations on the benzoate ester or the aromatic ring. This allows for complex molecule construction where a latent carbonyl group must be revealed at a later synthetic stage. Its defined physicochemical properties (density: 1.16 g/cm³; boiling point: 348.5 °C at 760 mmHg) are critical for designing robust and scalable isolation and purification protocols in a process chemistry setting.

Analytical Chemistry: A Reference Standard for Isomer-Specific Method Development

Due to its unique density and boiling point compared to its ortho-isomer , Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate is a valuable reference standard for developing and validating analytical methods, such as HPLC or GC, that must distinguish between closely related positional isomers. Its defined purity specification (≥95%) ensures reliable performance as a calibration standard.

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